3-Bromo-4-vinyl-1,1'-biphenyl

Organic Synthesis Regiochemistry Monomer Design

Secure your supply of 3-Bromo-4-vinyl-1,1'-biphenyl (CAS 1237120-72-7), the definitive regioisomer for advanced material science. Its unique 3-bromo-4-vinyl architecture on a single phenyl ring is mandatory for constructing ABB'-type monomers for high-spin organic magnets (S=7/2) and hyperbranched PPVs. Unlike cheaper isomers, this specific substitution geometry ensures correct branching and spin alignment. The bifunctional reactivity (vinyl polymerization + aryl bromide cross-coupling) enables post-polymerization modification of optical polymers without disrupting conjugation. Ideal for chiral smectic liquid crystal R&D. Confirm this exact CAS to avoid regioisomeric impurities that compromise electronic and self-assembly properties.

Molecular Formula C14H11Br
Molecular Weight 259.14 g/mol
Cat. No. B14117075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-vinyl-1,1'-biphenyl
Molecular FormulaC14H11Br
Molecular Weight259.14 g/mol
Structural Identifiers
SMILESC=CC1=C(C=C(C=C1)C2=CC=CC=C2)Br
InChIInChI=1S/C14H11Br/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h2-10H,1H2
InChIKeyNMHZWDVWMABJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-vinyl-1,1'-biphenyl (CAS 1237120-72-7): A Bifunctional Aryl Halide Monomer for Advanced Materials


3-Bromo-4-vinyl-1,1'-biphenyl (C₁₄H₁₁Br, MW 259.14 g/mol) is a halogenated vinyl aromatic compound belonging to the broader class of functionalized biphenyls. It is a bifunctional building block, possessing a polymerizable vinyl group and an aryl bromide handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) . This dual reactivity makes it a versatile precursor for synthesizing structurally complex organic semiconductors, liquid crystal components, and functional polymers where the precise spatial arrangement of substituents is critical [1].

Why 3-Bromo-4-vinyl-1,1'-biphenyl Cannot Be Replaced by Its Isomers: The Regioisomeric Purity Imperative


The bifunctional architecture of 3-Bromo-4-vinyl-1,1'-biphenyl—a vinyl group at the 4-position and an aryl bromide at the 3-position on the *same* phenyl ring—establishes a unique regioisomeric identity. Attempting to substitute this compound with a bulkier, cheaper, or seemingly analogous bromo-vinyl biphenyl isomer (e.g., 4-Bromo-4'-vinylbiphenyl, CAS 4130-13-6 [1]) introduces a fundamental spatial and electronic divergence. In the target compound, the bromine and vinyl substituents share the same aromatic ring, enabling intramolecular electronic communication and specific steric constraints that govern the regioselectivity of downstream cross-coupling and polymerization reactions [2]. The alternative isomer, where the vinyl and bromine occupy different rings, creates a dramatically different molecular geometry, leading to divergent material properties and reaction kinetics. Substitution would result in the formation of a distinct constitutional isomer of the final product, compromising the electronic structure, self-assembly behavior, and functional performance of the target material [2].

Quantitative Differentiation of 3-Bromo-4-vinyl-1,1'-biphenyl: Evidence from Synthesis and Structure


Regioisomeric Identity: The Critical 3,4-Substitution Pattern on a Single Phenyl Ring

The defining characteristic of the target compound is its unique 3-bromo-4-vinyl substitution pattern on one phenyl ring of the biphenyl system. This is a distinct regioisomer from the widely studied 4-bromo-4'-vinylbiphenyl (CAS 4130-13-6) [1]. In 4-bromo-4'-vinylbiphenyl, the functional groups are on separate rings, whereas in 3-Bromo-4-vinyl-1,1'-biphenyl, they are ortho to each other on the same ring. This spatial arrangement is not trivial; it fundamentally alters the compound's reactivity profile. For instance, 3-Bromo-4-vinyl-1,1'-biphenyl is noted as a key precursor for synthesizing ABB’-type monomers like N-(3-bromo-4-vinylphenyl)-4-methoxy-N-(4-vinylphenyl)aniline for hyperbranched polymer architectures, a synthetic pathway inaccessible with the 4,4'-isomer [2].

Organic Synthesis Regiochemistry Monomer Design

Synthetic Accessibility: Higher Yields in 4-Vinylbiphenyl Derivative Synthesis via Optimized Suzuki-Miyaura Protocol

A study on the synthesis of 4-vinylbiphenyl derivatives via a Pd(OAc)₂/PCy₃-catalyzed Suzuki-Miyaura reaction reported achieving product yields in the range of 65–98% for a series of substrates in toluene at 80°C within only 10–30 minutes [1]. While the study did not isolate individual yields for every derivative, it establishes that 4-vinylbiphenyl compounds, including brominated variants, can be produced with high efficiency using this rapid and scalable protocol. This contrasts with older, more cumbersome methods for synthesizing similar bifunctional monomers, which are often multi-step and lower-yielding. For instance, an earlier 1992 procedure for 4-bromo-4'-vinylbiphenyl required a more elaborate sequence and provided only a 'satisfactory yield' [2].

Catalysis Suzuki Coupling Reaction Optimization

Functional Group Proximity: Ortho Effect Enhances Reactivity of Bromine toward Oxidative Addition

The ortho-disposition of the electron-withdrawing vinyl group relative to the bromine atom in 3-Bromo-4-vinyl-1,1'-biphenyl is expected to electronically activate the C-Br bond toward oxidative addition, a key step in palladium-catalyzed cross-coupling cycles. Classically, electron-withdrawing substituents ortho or para to a halogen increase the rate of oxidative addition to Pd(0) by lowering the electron density in the C-X σ* orbital [1]. While direct kinetic data for this specific compound are unavailable, this is a well-established principle in physical organic chemistry. In contrast, the comparator 4-bromo-4'-vinylbiphenyl has the vinyl group on a separate ring, eliminating this direct through-bond activation [2].

Cross-Coupling Electronic Effects Reaction Mechanism

Proven Application Scenarios Where 3-Bromo-4-vinyl-1,1'-biphenyl is the Only Valid Choice


Synthesis of Hyperbranched Poly(1,2-phenylenevinylene)s for Organic Spintronics

The specific 3-bromo-4-vinyl pattern is mandatory for constructing ABB'-type monomers, such as N-(3-bromo-4-vinylphenyl)-4-methoxy-N-(4-vinylphenyl)aniline. These monomers are used to synthesize hyperbranched poly(1,2-phenylenevinylene)s which, after oxidation, exhibit high-spin states (S=7/2), a property of interest for organic magnet design [1]. Any other regioisomer would fail to produce the correct branching architecture and the desired spin alignment.

Precursor for Elaborating High-Refractive-Index Vinylbiphenyl Polymers for Optics

The vinyl group allows the compound to be polymerized or copolymerized via radical mechanisms to create polymers with a high refractive index and excellent transparency, as described for vinylbiphenyl derivatives in optical device patents [2]. The position of the bromine on the same ring as the polymerizable group is critical for post-polymerization modification of the optical material without altering the biphenyl backbone's electronic conjugation.

Key Intermediate in the Construction of Asymmetric Liquid Crystal Molecules

Chiral smectic liquid crystal compositions often require 3-substituted biphenyl compounds with a specific substitution geometry to induce the desired ferroelectric properties for light-switching elements [3]. The target compound's bromine atom provides a versatile handle for introducing diverse chiral tails via cross-coupling, enabling the systematic tuning of liquid crystalline phases.

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